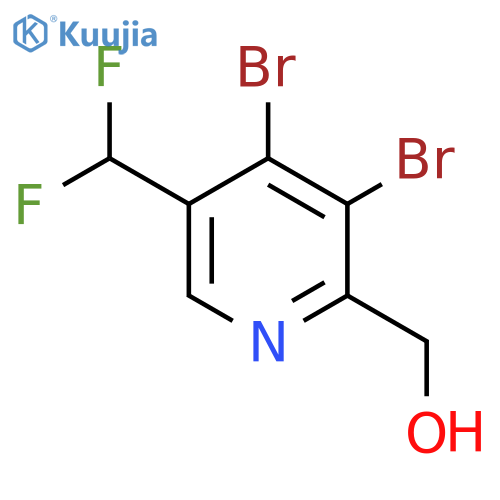

Cas no 1805320-46-0 (3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol)

1805320-46-0 structure

商品名:3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol

CAS番号:1805320-46-0

MF:C7H5Br2F2NO

メガワット:316.925507307053

CID:4848589

3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol

-

- インチ: 1S/C7H5Br2F2NO/c8-5-3(7(10)11)1-12-4(2-13)6(5)9/h1,7,13H,2H2

- InChIKey: GZRAICCIRSLAQH-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(CO)=NC=C1C(F)F)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 173

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 33.1

3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029075470-1g |

3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol |

1805320-46-0 | 97% | 1g |

$1,534.70 | 2022-04-01 | |

| Alichem | A029075470-500mg |

3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol |

1805320-46-0 | 97% | 500mg |

$782.40 | 2022-04-01 | |

| Alichem | A029075470-250mg |

3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol |

1805320-46-0 | 97% | 250mg |

$480.00 | 2022-04-01 |

3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

1805320-46-0 (3,4-Dibromo-5-(difluoromethyl)pyridine-2-methanol) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量